REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[CH:12][C:13]1[NH:17][C:16]([CH3:18])=[C:15]([C:19]([OH:21])=[O:20])[C:14]=1[CH3:22].NCC(O)CN1CCOCC1>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])/[C:5]/2=[CH:12]\[C:13]1[NH:17][C:16]([CH3:18])=[C:15]([C:19]([OH:21])=[O:20])[C:14]=1[CH3:22]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=CC1=C(C(=C(N1)C)C(=O)O)C
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
NCC(CN1CCOCC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate 5-[5-fluoro-2-oxo-1,2-dihydro-indol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-hydroxy-3-morpholin-4-yl-propyl)-amide (65 mg, 36%)
|
Type
|
CUSTOM
|
Details
|
The mother liquid was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give additional 2N (70 mg, 39%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2/C(/C(NC2=CC1)=O)=C/C1=C(C(=C(N1)C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[CH:12][C:13]1[NH:17][C:16]([CH3:18])=[C:15]([C:19]([OH:21])=[O:20])[C:14]=1[CH3:22].NCC(O)CN1CCOCC1>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])/[C:5]/2=[CH:12]\[C:13]1[NH:17][C:16]([CH3:18])=[C:15]([C:19]([OH:21])=[O:20])[C:14]=1[CH3:22]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=CC1=C(C(=C(N1)C)C(=O)O)C
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
NCC(CN1CCOCC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate 5-[5-fluoro-2-oxo-1,2-dihydro-indol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-hydroxy-3-morpholin-4-yl-propyl)-amide (65 mg, 36%)
|
Type
|
CUSTOM
|
Details
|
The mother liquid was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give additional 2N (70 mg, 39%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2/C(/C(NC2=CC1)=O)=C/C1=C(C(=C(N1)C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |